

3-(Methylsulfonamido)benzaldehyde: A Core Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(3-formylphenyl)methanesulfonamide
Cat. No.:	B1306167

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonamido)benzaldehyde, also known as **N-(3-formylphenyl)methanesulfonamide**, is a crucial synthetic intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a reactive aldehyde group with a sulfonamide moiety, make it a versatile building block for the synthesis of complex molecules with promising therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 3-(Methylsulfonamido)benzaldehyde, with a particular focus on its role in the development of potent and selective sirtuin 2 (SIRT2) inhibitors.

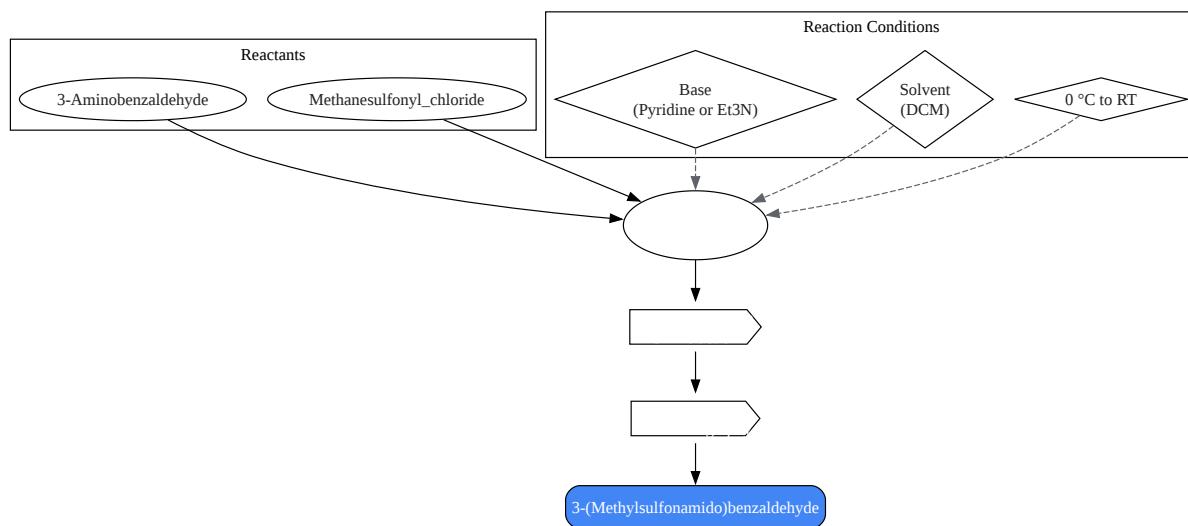
The aldehyde functionality serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse structural motifs. Simultaneously, the methanesulfonamide group can influence the physicochemical properties of the final compounds, such as solubility and cell permeability, and can also participate in crucial interactions with biological targets. This dual functionality makes 3-(Methylsulfonamido)benzaldehyde a valuable precursor in the design and synthesis of novel drug candidates.

Synthesis of 3-(Methylsulfonamido)benzaldehyde

The primary synthetic route to 3-(Methylsulfonamido)benzaldehyde involves the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides from primary amines.

Experimental Protocol: Synthesis of **N-(3-formylphenyl)methanesulfonamide**

Materials:


- 3-Aminobenzaldehyde
- Methanesulfonyl chloride
- Pyridine or Triethylamine (as a base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.
- Add a suitable base, such as pyridine or triethylamine (1.1-1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

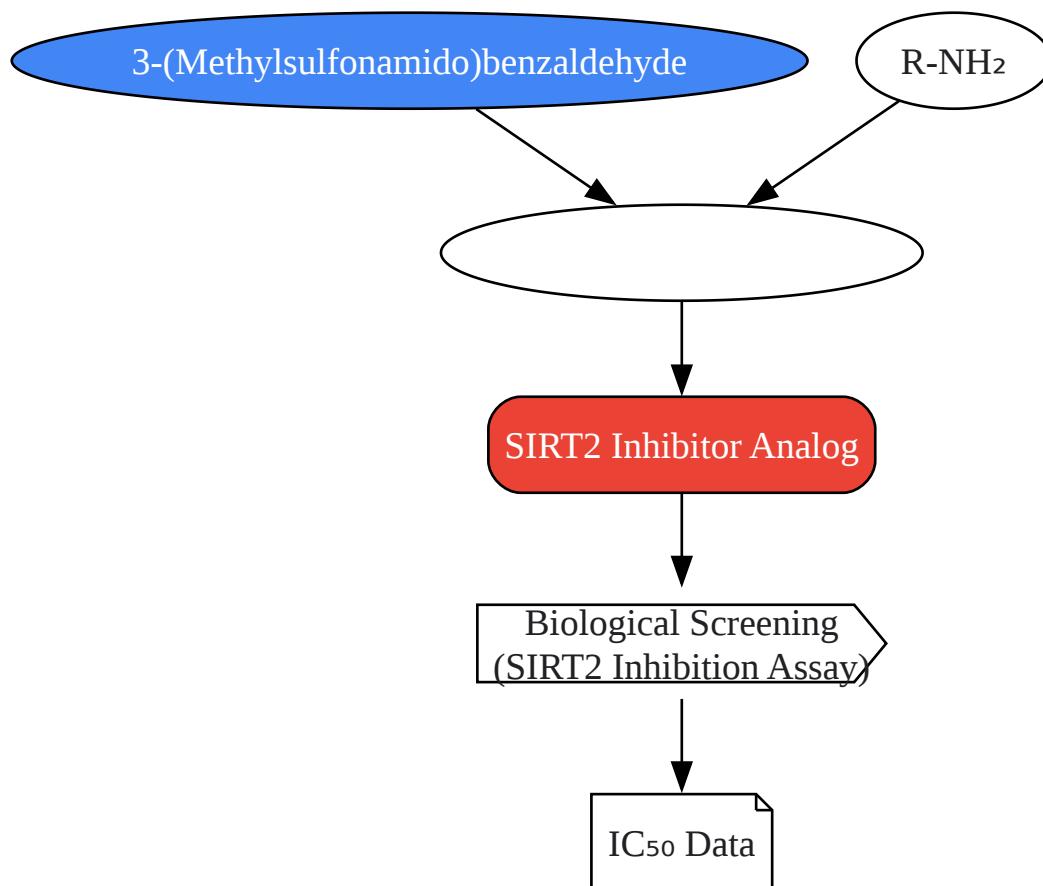
- Slowly add methanesulfonyl chloride (1.05-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 3-(Methylsulfonamido)benzaldehyde.

Yield: Typical yields for this type of reaction range from 70-90%, depending on the specific conditions and purity of the starting materials.

[Click to download full resolution via product page](#)

Spectroscopic Data

The following table summarizes the predicted and reported spectroscopic data for 3-(Methylsulfonamido)benzaldehyde.


Spectroscopic Data	Predicted/Reported Values
Molecular Formula	C ₈ H ₉ NO ₃ S
Molecular Weight	199.23 g/mol
Appearance	Off-white to pale yellow solid
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	~9.9 (s, 1H, -CHO), ~7.8-7.4 (m, 4H, Ar-H), ~3.0 (s, 3H, -SO ₂ CH ₃), ~7.2 (br s, 1H, -NH)
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	~191, ~139, ~137, ~130, ~127, ~122, ~120, ~40
IR (KBr) ν (cm ⁻¹)	~3300-3200 (N-H stretch), ~1700 (C=O stretch, aldehyde), ~1340 & ~1160 (S=O stretch, sulfonamide)
Mass Spectrometry (ESI-MS)	m/z 200.0 [M+H] ⁺

Application in the Synthesis of SIRT2 Inhibitors

A primary and highly significant application of 3-(Methylsulfonamido)benzaldehyde is its use as a key intermediate in the synthesis of selective inhibitors of Sirtuin 2 (SIRT2). SIRT2 is a NAD⁺-dependent deacetylase that has emerged as a promising therapeutic target for neurodegenerative diseases such as Huntington's and Parkinson's disease.[\[1\]](#)[\[2\]](#)

The aldehyde group of 3-(Methylsulfonamido)benzaldehyde allows for its elaboration into more complex structures, often through reductive amination or condensation reactions, to generate a library of compounds for structure-activity relationship (SAR) studies. The 3-(methylsulfonamido)phenyl moiety frequently serves as a core scaffold that interacts with key residues in the SIRT2 active site.

Synthetic Scheme for SIRT2 Inhibitor Analogs

[Click to download full resolution via product page](#)

Biological Activity of Downstream SIRT2 Inhibitors

The following table presents representative data for SIRT2 inhibitors synthesized from scaffolds related to 3-(Methylsulfonamido)benzaldehyde, demonstrating the potency and selectivity that can be achieved.

Compound ID	Modification from Core Scaffold	SIRT2 IC ₅₀ (μ M) [1] [2]	SIRT1 IC ₅₀ (μ M) [1] [2]	SIRT3 IC ₅₀ (μ M) [1] [2]
AK-1	Benzylsulfonamido benzamide analog	12.5	>100	>100
Analog 1	Substituted benzylamine via reductive amination	3.8	>50	>50
Analog 2	Heterocyclic amine via reductive amination	1.5	>50	>50
Analog 3	Biphenyl amine via reductive amination	0.5	25	15

Data is representative and compiled from studies on structurally related compounds.

Conclusion

3-(Methylsulfonamido)benzaldehyde is a highly valuable and versatile synthetic intermediate in the field of drug discovery. Its straightforward synthesis and the presence of two orthogonal functional groups provide medicinal chemists with a powerful tool for generating diverse libraries of compounds. The successful application of this intermediate in the development of potent and selective SIRT2 inhibitors highlights its importance and potential for the discovery of novel therapeutics for neurodegenerative and other diseases. This technical guide serves as a foundational resource for researchers looking to leverage the synthetic utility of 3-(Methylsulfonamido)benzaldehyde in their drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis of SIRT2 Inhibitors [diva-portal.org]
- 2. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Methylsulfonamido)benzaldehyde: A Core Synthetic Intermediate in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306167#3-methylsulfonamido-benzaldehyde-as-a-synthetic-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com